molecular formula C11H20N2 B1375178 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine CAS No. 1365836-29-8

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine

Cat. No. B1375178
M. Wt: 180.29 g/mol
InChI Key: LLAVOYVMTSPJFK-UHFFFAOYSA-N
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Description

“1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” is a compound that contains a bicyclo[2.2.1]heptane structure, also known as norbornane . Norbornane is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound with a melting point of 88 °C . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The compound was originally synthesized by reduction of norcamphor . There are also other methods to synthesize compounds with a bicyclo[2.2.1]heptane structure. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of norbornane consists of a cyclohexane ring with a methylene bridge in the 1,4- position . This forms a bridged bicyclic compound .


Chemical Reactions Analysis

The chemical reactions of compounds with a bicyclo[2.2.1]heptane structure can vary. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .


Physical And Chemical Properties Analysis

Norbornane, the core structure of “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine”, is a crystalline compound with a melting point of 88 °C . It has a molar mass of 96.17 g/mol .

Scientific Research Applications

1. Synthesis and Medicinal Chemistry Applications

  • Bridged Bicyclic Piperazines : Bridged bicyclic piperazines are significant in medicinal chemistry. A study by Walker and Bedore (2012) described the synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes, which are useful intermediates for the preparation of novel bridged bicyclic piperazines (Walker & Bedore, 2012).

  • Synthesis of Diazabicycloheptane : The rigid piperazine homologue 2,5-diazabicyclo[2.2.1]heptane (DBH) finds extensive application in medicinal chemistry and pharmaceutical research, as reported by Beinat et al. (2013). This study provided a concise synthetic sequence for DBH (Beinat et al., 2013).

2. Analytical Chemistry Applications

  • Determination of Non-Peptide Antagonists : Kline, Kusma, and Matuszewski (1999) developed a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method is based on liquid-liquid extraction followed by automated pre-column chemical derivatization (Kline, Kusma, & Matuszewski, 1999).

3. Pharmaceutical Applications

  • Ciprofloxacin Analogue Synthesis : Taylor et al. (2010) discussed the synthesis and biological activity of a Ciprofloxacin analogue using substituted 2,5-diazabicyclo[4.1.0]heptanes as general piperazine surrogates. This analogue demonstrated similar antibacterial activity to the parent drug (Taylor et al., 2010).

4. Chemical Synthesis Research

  • Stereoselective Synthesis of Piperazines : Mordini et al. (2014) focused on the stereoselective synthesis of polysubstituted piperazines and oxopiperazines, which are crucial in medicinal chemistry due to their influence on biological activity (Mordini et al., 2014).

5. Organic Chemistry Applications

  • [2+2]-Photocycloaddition in Drug Discovery : Skalenko et al. (2018) elaborated on the [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes. The resulting compounds were transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, which are advanced building blocks for drug discovery (Skalenko et al., 2018).

6. Anticancer Research

  • Anti-Bone Cancer Activity : Lv et al. (2019) investigated a heterocyclic compound with a piperazine structure for its in vitro anticancer activities against human bone cancer cell lines. The study used molecular docking to study the potential antiviral activity of this compound (Lv et al., 2019).

7. Pharmacological Applications

  • Antipsychotic Potential : Smid et al. (2005) synthesized a series of novel bicyclic 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, which were potent in vitro dopamine D(2) receptor antagonists and highly active as serotonin reuptake inhibitors. These compounds showed promise in pharmacological in vivo activities (Smid et al., 2005).

Future Directions

The future directions for “1-{Bicyclo[2.2.1]heptan-2-yl}piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAVOYVMTSPJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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